1-(5-chloropyrimidin-4-yl)ethan-1-one
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Overview
Description
1-(5-Chloropyrimidin-4-yl)ethan-1-one is an organic compound with the molecular formula C6H5ClN2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine The compound is characterized by the presence of a chlorine atom at the 5th position of the pyrimidine ring and an ethanone group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloropyrimidin-4-yl)ethan-1-one typically involves the chlorination of pyrimidine derivatives followed by the introduction of the ethanone group. One common method involves the reaction of 5-chloropyrimidine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloropyrimidin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(5-chloropyrimidin-4-yl)ethanoic acid.
Reduction: Formation of 1-(5-chloropyrimidin-4-yl)ethanol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Chloropyrimidin-4-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-chloropyrimidin-4-yl)ethan-1-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the inhibition of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-(6-Chloropyrimidin-4-yl)ethan-1-one: Similar structure but with the chlorine atom at the 6th position.
1-(5-Bromopyrimidin-4-yl)ethan-1-one: Similar structure with a bromine atom instead of chlorine.
1-(5-Fluoropyrimidin-4-yl)ethan-1-one: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
1-(5-Chloropyrimidin-4-yl)ethan-1-one is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interaction with biological targets. This positioning can lead to different biological activities and chemical properties compared to its analogs.
Properties
CAS No. |
1784990-01-7 |
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Molecular Formula |
C6H5ClN2O |
Molecular Weight |
156.57 g/mol |
IUPAC Name |
1-(5-chloropyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C6H5ClN2O/c1-4(10)6-5(7)2-8-3-9-6/h2-3H,1H3 |
InChI Key |
FELGWROPCDFJEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=NC=C1Cl |
Purity |
95 |
Origin of Product |
United States |
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